2-(1H-indol-3-yl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone

Description

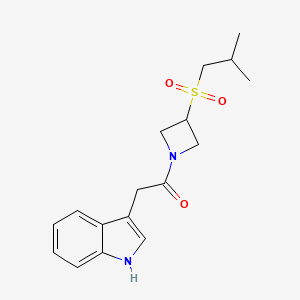

Structure and Molecular Formula: The compound 2-(1H-indol-3-yl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone features a 1H-indole core linked via an ethanone bridge to a 3-(isobutylsulfonyl)-substituted azetidine ring. Its molecular formula is C₁₇H₂₂N₂O₃S, with a molecular weight of 334.44 g/mol. The azetidine (4-membered nitrogen ring) confers conformational rigidity, while the isobutylsulfonyl group enhances lipophilicity compared to aryl sulfonates.

Properties

IUPAC Name |

2-(1H-indol-3-yl)-1-[3-(2-methylpropylsulfonyl)azetidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O3S/c1-12(2)11-23(21,22)14-9-19(10-14)17(20)7-13-8-18-16-6-4-3-5-15(13)16/h3-6,8,12,14,18H,7,9-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKFSBORCDBYQNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)C1CN(C1)C(=O)CC2=CNC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-yl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone typically involves multi-step organic reactions. A common approach might include:

Formation of the Indole Moiety: Starting from an appropriate precursor, the indole ring can be synthesized through Fischer indole synthesis or other methods.

Azetidine Ring Formation: The azetidine ring can be introduced via cyclization reactions involving suitable precursors.

Sulfonylation: The isobutylsulfonyl group can be added through sulfonylation reactions using reagents like sulfonyl chlorides.

Final Coupling: The final step involves coupling the indole and azetidine intermediates under specific conditions to form the target compound.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow chemistry or other scalable techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.

Reduction: Reduction reactions could target the carbonyl group or other reducible sites.

Substitution: Nucleophilic or electrophilic substitution reactions might occur at various positions on the molecule.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Conditions might include the use of strong acids or bases, depending on the specific reaction.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(1H-indol-3-yl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone could have various applications in scientific research:

Chemistry: As a building block for more complex molecules.

Biology: Potential use in studying biological pathways involving indole derivatives.

Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

Industry: Possible applications in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, compounds with indole and azetidine structures might interact with enzymes, receptors, or other molecular targets, influencing various pathways.

Comparison with Similar Compounds

Structural Analogues

A. Sulfonyl-Containing Indole Derivatives :

1-(1-(4-Iodophenylsulfonyl)-1H-indol-3-yl)-2-(4-(pyridin-2-yl)piperazin-1-yl)ethanone (3f) : Formula: C₂₄H₂₂FN₅O₃S. Key Features: Replaces azetidine with a piperazine ring and includes a pyridinyl group. Activity: Exhibits high affinity for the 5-HT₆ receptor, with elemental analysis data (C: 59.92%, H: 4.45%, N: 14.80%) confirming purity.

1-(1H-Indol-3-yl)-2-(phenylsulfonyl)ethanone : Formula: C₁₆H₁₃NO₃S. Key Features: Simpler structure lacking the azetidine ring; phenylsulfonyl group increases aromaticity. Safety Profile: Classified as acutely toxic (oral, Category 4) and irritating to skin/eyes (H315, H319).

B. Azetidine vs. Piperazine Rings :

- Azetidine : The 4-membered ring in the target compound imposes greater conformational restraint than the 6-membered piperazine in analogues like 3f . This may enhance binding selectivity but reduce metabolic stability due to steric strain.

- Piperazine : Found in 5-HT₆ ligands (e.g., 3a–v in ), this ring improves solubility via hydrogen bonding but may increase off-target interactions.

Structure-Activity Relationships (SAR)

- Indole Core : Critical for receptor binding; removal or substitution (e.g., pyrrole in ) reduces potency.

- Side Chain Flexibility: The ethanone bridge balances rigidity and flexibility, unlike bulkier substituents (e.g., morpholinoethyl in cannabinoids ), which may hinder receptor access.

Physicochemical Properties

*logP values estimated via computational tools.

Biological Activity

The compound 2-(1H-indol-3-yl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone , also referred to as a derivative of indole, is an organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies, and presenting data tables and case studies where applicable.

Chemical Structure and Properties

The chemical structure of this compound can be analyzed for its functional groups and molecular interactions. The compound is characterized by the presence of an indole moiety, which is known for its diverse biological activities.

Molecular Formula

- Molecular Formula : C14H18N2O2S

- Molecular Weight : 278.37 g/mol

Anticancer Properties

Research indicates that indole derivatives, including the compound , exhibit significant anticancer properties. A study focusing on similar indole-based compounds demonstrated their ability to inhibit tubulin polymerization, a critical process in cancer cell division. For instance, certain derivatives showed IC50 values as low as 0.34 μM against MCF-7 breast cancer cells, indicating potent antiproliferative effects .

Table 1: Anticancer Activity of Similar Indole Derivatives

| Compound ID | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 7d | HeLa | 0.52 | Induces apoptosis, inhibits tubulin |

| 7d | MCF-7 | 0.34 | Induces apoptosis, inhibits tubulin |

| 7d | HT-29 | 0.86 | Induces apoptosis, inhibits tubulin |

The mechanism by which this compound exerts its biological effects may involve the modulation of various cellular pathways. Indoles are known to interact with multiple targets within the cell, including:

- Tubulin : Disruption of microtubule dynamics leads to cell cycle arrest.

- Apoptotic Pathways : Induction of programmed cell death through activation of caspases.

Neurological Effects

Indole derivatives have also been studied for their effects on neurological conditions. The compound may influence neurotransmitter systems due to its structural similarity to serotonin and melatonin. This suggests potential applications in treating mood disorders or neurodegenerative diseases.

Case Study 1: In Vitro Evaluation

In a controlled laboratory setting, researchers evaluated the efficacy of the compound against various cancer cell lines. The results indicated that the compound not only inhibited cell growth but also induced significant morphological changes consistent with apoptosis.

Case Study 2: In Vivo Studies

Preliminary in vivo studies using animal models have shown promising results regarding the safety profile and therapeutic potential of similar indole derivatives. These studies focused on determining the pharmacokinetics and biodistribution of the compounds.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for 2-(1H-indol-3-yl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone?

The synthesis typically involves multi-step organic reactions, including:

- Azetidine sulfonylation : Reacting 3-aminoazetidine with isobutylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonamide intermediate .

- Indole coupling : Using coupling reagents like EDC/HOBt to attach the indole moiety to the azetidine-sulfonyl intermediate .

- Ketone formation : Friedel-Crafts acylation or nucleophilic substitution to introduce the ethanone group .

Q. Key optimization parameters :

- Temperature : 0–5°C for sulfonylation; room temperature for coupling.

- Solvents : Dichloromethane (polar aprotic) for sulfonylation; DMF for coupling.

- Catalysts : Lewis acids (e.g., AlCl₃) for ketone formation.

- Yield : 60–75% after column chromatography purification .

Q. How is the molecular structure of this compound confirmed post-synthesis?

Structural validation employs:

- NMR spectroscopy :

- ¹H NMR : Peaks at δ 7.2–7.8 ppm (indole aromatic protons), δ 3.5–4.2 ppm (azetidine ring protons), and δ 1.2 ppm (isobutyl methyl groups) .

- ¹³C NMR : Carbonyl signal at ~200 ppm (ketone), sulfonyl carbon at ~55 ppm .

- Mass spectrometry (MS) : Molecular ion peak matching the theoretical mass (C₁₈H₂₁N₂O₃S⁺, m/z 345.1) .

- X-ray crystallography : For absolute configuration determination, resolving bond angles and dihedral stresses in the azetidine ring .

Q. What purification methods are effective for isolating high-purity samples?

- Column chromatography : Silica gel with gradient elution (hexane:ethyl acetate 3:1 → 1:1) removes unreacted intermediates .

- Recrystallization : Ethanol/water mixtures yield crystals with >95% purity .

- HPLC : Reverse-phase C18 columns for chiral separation if racemic by-products form during synthesis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields or by-product profiles?

Discrepancies often arise from:

- Catalyst choice : Lewis acids (e.g., BF₃ vs. AlCl₃) alter Friedel-Crafts acylation efficiency .

- Purification techniques : HPLC vs. column chromatography may selectively remove hydrophobic by-products .

- Reaction atmosphere : Moisture-sensitive steps (e.g., sulfonylation) require strict anhydrous conditions to prevent hydrolysis .

Q. Methodological recommendations :

- Conduct in situ FTIR to monitor intermediate formation.

- Use LC-MS to track by-product evolution under varying conditions .

Q. What strategies are used to study the compound’s reactivity under varying pH or redox conditions?

- pH-dependent stability :

- Acidic conditions (pH < 3) : Hydrolysis of the sulfonamide group, detected via TLC .

- Basic conditions (pH > 10) : Ketone enolate formation, confirmed by UV-Vis spectroscopy .

- Oxidative stress assays :

- Treat with H₂O₂ to assess sulfone group stability; monitor via ¹H NMR .

- Electrochemical analysis (cyclic voltammetry) reveals redox-active indole moieties .

Q. How is the compound’s biological activity assessed in enzymatic or cellular systems?

- Enzyme inhibition assays :

- Kinase targets : Incubate with recombinant kinases (e.g., JAK2) and measure ATP consumption via luminescence .

- IC₅₀ determination : Dose-response curves using 0.1–100 µM compound concentrations .

- Cellular uptake studies :

- Fluorescent tagging (e.g., BODIPY conjugate) tracked via confocal microscopy in cancer cell lines .

- Molecular docking :

- AutoDock Vina simulations predict binding affinity to sulfonamide-sensitive enzymes (e.g., carbonic anhydrase) .

Q. What computational methods predict the compound’s pharmacokinetic or toxicity profiles?

- ADMET prediction :

- MD simulations :

- GROMACS models assess stability in lipid bilayers for membrane permeability studies .

Q. How can chiral impurities be identified and resolved during synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.